

Head-to-Head Comparison of FAAH Inhibitors: PF-750 and PF-04457845

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Compound of Interest

Compound Name: PF-750

Cat. No.: B1679707

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A comprehensive guide for researchers and drug development professionals on the biochemical and pharmacological properties of two prominent fatty acid amide hydrolase (FAAH) inhibitors.

This guide provides a detailed, data-driven comparison of two well-characterized irreversible inhibitors of fatty acid amide hydrolase (FAAH), **PF-750** and PF-04457845. Both compounds have been instrumental in the exploration of the endocannabinoid system as a therapeutic target. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant pathways and workflows to aid in the objective assessment of these research tools.

Biochemical Performance and Potency

Both **PF-750** and PF-04457845 are time-dependent, covalent inhibitors that act by carbamylating the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its irreversible inactivation.^{[1][2]} This mechanism effectively halts the degradation of the endocannabinoid anandamide and other fatty acid amides, potentiating their signaling.

While both are potent inhibitors, PF-04457845 demonstrates significantly higher potency against human FAAH.^[1] The inhibitory constant (k_{inact}/K_i) for PF-04457845 is 40,300 M⁻¹s⁻¹, and it exhibits an IC₅₀ of 7.2 nM.^{[1][2]} In a direct comparison, PF-04457845 was found to be approximately 50-fold more potent than **PF-750**.^[1] **PF-750**'s IC₅₀ for human FAAH is reported as 16.2 nM after a 60-minute pre-incubation. Its inhibitory activity is time-dependent, with IC₅₀

values of 0.6 μM and 0.016 μM after 5 and 60 minutes of preincubation with recombinant human FAAH, respectively.[3]

Parameter	PF-750	PF-04457845	Reference
Target	Fatty Acid Amide Hydrolase (FAAH)	Fatty Acid Amide Hydrolase (FAAH)	[1][3]
Mechanism of Action	Irreversible, covalent inhibitor (carbamylation of Ser241)	Irreversible, covalent inhibitor (carbamylation of Ser241)	[1][2]
hFAAH IC50	16.2 nM (60 min pre-incubation)	7.2 nM	[1]
hFAAH kinact/Ki	~800 M ⁻¹ s ⁻¹	40,300 M ⁻¹ s ⁻¹	[1][4]

Selectivity Profile

A critical attribute for any pharmacological inhibitor is its selectivity. Both **PF-750** and PF-04457845 have been profiled for their selectivity against other serine hydrolases.

PF-04457845 has been described as having an "exquisite" selectivity for FAAH.[1][2] Activity-based protein profiling (ABPP) in various human and mouse tissue proteomes showed no off-target activity at concentrations up to 100 μM . [1] This high degree of selectivity minimizes the potential for confounding effects from the inhibition of other enzymes.

PF-750 is also characterized as a highly selective FAAH inhibitor.[3] Activity-based profiling of human and murine tissue proteomes revealed no discernible off-target activity at concentrations up to 500 μM . [3]

While both compounds are highly selective, the available data for PF-04457845 from comparative studies with less selective compounds like URB597 robustly demonstrates its superior selectivity profile.[1][2]

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors are crucial for their application in in vivo studies.

PF-04457845 has demonstrated excellent pharmacokinetic properties, including high oral bioavailability in preclinical species (88% in rats and 58% in dogs) and good brain permeability. [1] In humans, PF-04457845 is rapidly absorbed, with a median tmax of 0.5-1.2 hours.[5] It exhibits dose-proportional pharmacokinetics at higher doses, and steady-state is achieved by day 7 with once-daily dosing.[5]

Detailed pharmacokinetic data for **PF-750** is less extensively published in the reviewed literature. However, it is described as being orally active.

Parameter	PF-04457845	Reference
Oral Bioavailability (Rat)	88%	[1]
Oral Bioavailability (Dog)	58%	[1]
Human tmax (single dose)	0.5 - 1.2 hours	[5]
Human Steady State	Achieved by day 7 (once daily dosing)	[5]

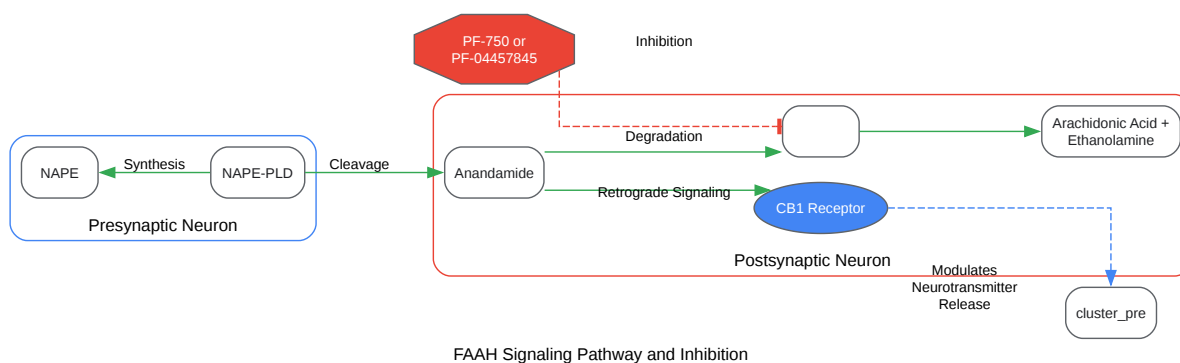
In Vivo Efficacy

PF-04457845 has shown potent antinociceptive effects in rodent models of both inflammatory and non-inflammatory pain.[1][6] A minimum effective dose of 0.1 mg/kg (p.o.) was observed in a rat model of inflammatory pain, with efficacy comparable to 10 mg/kg of naproxen.[2] The long duration of action of PF-04457845 is a key feature, with a single 1 mg/kg oral dose showing efficacy for 24 hours, which correlates with near-complete FAAH inhibition and sustained elevation of anandamide in the brain.[1]

Comparative in vivo efficacy data for **PF-750** in the same models was not found in the reviewed literature.

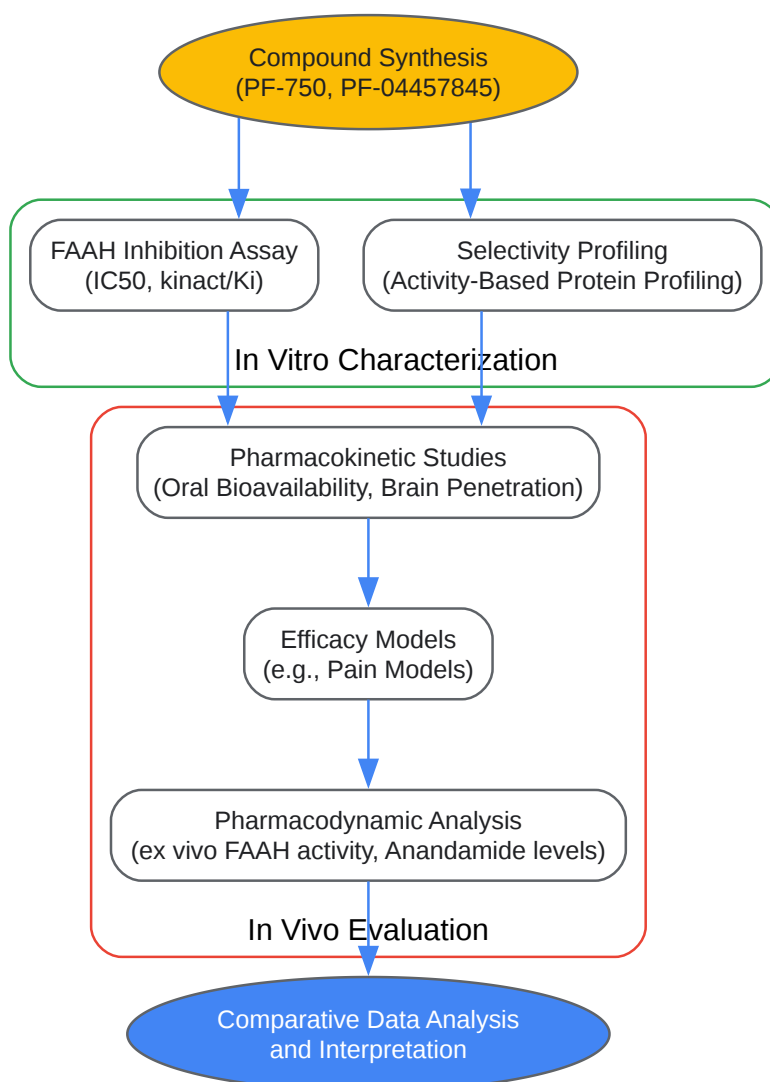
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors are studied, the following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for inhibitor characterization.



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Caption: FAAH Signaling Pathway and Inhibition by **PF-750** or PF-04457845.



Experimental Workflow for FAAH Inhibitor Comparison

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References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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